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molecular formula C7H12O2 B1608206 2,2-Dimethyl-4-vinyl-1,3-dioxolane CAS No. 83968-02-9

2,2-Dimethyl-4-vinyl-1,3-dioxolane

Cat. No. B1608206
M. Wt: 128.17 g/mol
InChI Key: SQXNZBLNWGWIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169797B2

Procedure details

3-Butene-1,2-diol (5.00 g, 56.7 mmol), acetone (9.88 g, 170 mmol), 2,2-dimethoxy propane (17.7 g, 170 mmol), and p-toluene sulfonic acid (1.62 g, 8.5 mmol) were added to benzene (100 mL). After 16 hours of reflux, starting material was observed by TLC. 2,2-Dimethoxy propane (9.99 g, 95.1 mmol) and acetone (1.58 g, 27.3 mmol) were then added, followed by an additional 3 hour reflux. The mixture was washed with saturated aqueous NaHCO3 and extracted with EtOAc (3×40 mL). The organic extracts were dried over MgSO4, filtered, concentrated and purified by column chromatography (5% ethyl acetate in hexanes) to provide the titled compound (4.12 g, 57%) as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.99 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH:2]([OH:5])[CH:3]=[CH2:4].[CH3:7][C:8]([CH3:10])=O.COC(OC)(C)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:7][C:8]1([CH3:10])[O:5][CH:2]([CH:3]=[CH2:4])[CH2:1][O:6]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C(C=C)O)O
Name
Quantity
9.88 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
17.7 g
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
1.62 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
9.99 g
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
1.58 g
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 16 hours of reflux
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WASH
Type
WASH
Details
The mixture was washed with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (5% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(OCC(O1)C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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